(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This compound is characterized by its unique molecular structure and is classified as an amine derivative, specifically a carbamate.
The compound is documented in various scientific resources, including patents and chemical databases. Notably, it has been referenced in patent US9693989B2, which discusses its utility as an inhibitor of receptor tyrosine kinases involved in hyperproliferative diseases . Additionally, it is listed on chemical product sites and databases that provide specifications and properties of the compound .
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate belongs to the class of organic compounds known as heterocyclic compounds, specifically quinazolines. Its structure includes a cyclohexyl group and a tert-butyl carbamate moiety, which contribute to its biological activity.
The synthesis of (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate typically involves several steps that include the formation of the quinazoline ring followed by the introduction of the cyclohexyl and carbamate groups. Specific synthetic routes may vary but generally include:
The synthesis may require conditions such as controlled temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula of (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is C19H26N4O2, with a molar mass of 342.44 g/mol. The compound features a quinazoline ring substituted at one position with an amino group linked to a cyclohexyl group and a tert-butyl carbamate moiety.
The structural configuration can be represented as follows:
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate can undergo various chemical reactions typical for amines and carbamates:
These reactions are significant for understanding the reactivity profile of the compound in biological systems or during synthetic processes.
The mechanism of action for (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate primarily involves its role as an inhibitor of receptor tyrosine kinases such as ErbB receptors. These receptors are implicated in various signaling pathways that regulate cell proliferation and survival.
By inhibiting these receptors, the compound can potentially disrupt signaling pathways associated with cancer cell growth, making it a candidate for further investigation in cancer therapy.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its pharmacological profile and potential therapeutic applications .
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate has potential applications in:
This compound's unique structure and biological activity make it an important subject for ongoing research in medicinal chemistry and pharmacology.
The synthesis of (1R,4R)-tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate (CAS: 1448855-28-4) follows a convergent strategy involving sequential construction of the quinazoline core, functionalization of the cyclohexyl backbone, and carbamate coupling. Key steps include:
Table 1: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Yield | Key Purification Method |
---|---|---|---|
Quinazoline ring formation | Triethyl orthoformate, DMF, 80°C, 6h | 75% | Recrystallization (EtOH) |
Cyclohexylamine coupling | trans-1,4-Diaminocyclohexane, EtOH, 65°C | 68% | Silica gel chromatography |
Boc protection | Boc₂O, TEA, CH₂Cl₂, RT, 2h | 92% | Solvent extraction |
Critical challenges include the low solubility of quinazoline intermediates in aqueous systems and epimerization risks during cyclohexylamine functionalization [8].
The trans-(1R,4R) configuration is essential for biological activity and is achieved through:
Optimization focuses on minimizing racemization during quinazoline coupling by maintaining pH 7–8 and temperatures below 70°C .
Functionalizing the cyclohexyl amine requires precision to avoid stereochemistry erosion:
Table 2: Cyclohexyl Functionalization Methods
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Nucleophilic Substitution | Quinazoline-Cl + cyclohexylamine, EtOH, 65°C | Direct, fewer steps | Epimerization risk at >75°C |
Reductive Amination | Quinazoline-4-carbaldehyde + cyclohexylamine, NaBH₃CN, MeOH, RT | Mild conditions, high chemoselectivity | Requires aldehyde synthesis |
Carbamate installation is pivotal for protecting the amine while maintaining stereointegrity:
Table 3: Carbamoylating Agent Performance
Agent | Solvent | Base | Temp. | Reaction Time | Yield | Purity |
---|---|---|---|---|---|---|
Boc₂O | DCM | TEA | 0–5°C | 2h | 92% | >99% |
Boc-ON | THF/H₂O | Na₂CO₃ | 25°C | 10h | 85% | 97% |
Di-tert-butyl dicarbonate | MeCN | DMAP | 40°C | 4h | 88% | 94% |
Reaction parameters profoundly impact yield and stereoselectivity:
Optimized Protocol Highlights:
"For quinazoline coupling: Ethanol/water (4:1), 65°C, pH 8.0 (K₂CO₃), 6h → 88% yield. For carbamation: DCM, 0°C, TEA, Boc₂O (1.05 eq.) → 94% yield, dr >99:1" [4].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: